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molecular formula C10H11NO2 B8480087 2-Methyl-3-acetylamino-benzaldehyde CAS No. 69022-36-2

2-Methyl-3-acetylamino-benzaldehyde

Cat. No. B8480087
M. Wt: 177.20 g/mol
InChI Key: MPBHUUARFICUKB-UHFFFAOYSA-N
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Patent
US04266060

Procedure details

39g (0.3 mole) of 2-methyl-3-amino-benzonitrile were dissolved in 75 ml of acetic acid, 30 ml (0.3 mole) of acetic anhydride were added, the mixture was heated with reflux for 5 minutes, and cooled. The solid obtained was filtered off and the evaporation of the solent furnished an additional quantity of solid which was added to the preceding one. After recrystallisation of the whole from toluene, 44 g (95%) of colorless flakes were obtained, with a melting point of 160° C. l
[Compound]
Name
39g
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#N.[C:11](OC(=O)C)(=[O:13])[CH3:12].C(O)(=[O:20])C>>[CH3:1][C:2]1[C:9]([NH:10][C:11](=[O:13])[CH3:12])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:20]

Inputs

Step One
Name
39g
Quantity
0.3 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C#N)C=CC=C1N
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the evaporation of the
CUSTOM
Type
CUSTOM
Details
solent furnished an additional quantity of solid which
ADDITION
Type
ADDITION
Details
was added to the preceding one
CUSTOM
Type
CUSTOM
Details
After recrystallisation of the whole from toluene, 44 g (95%) of colorless flakes
CUSTOM
Type
CUSTOM
Details
were obtained, with a melting point of 160° C. l

Outcomes

Product
Name
Type
Smiles
CC1=C(C=O)C=CC=C1NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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